molecular formula C10H13N5O4 B082126 Adenosine, 3'-deoxy-, 1-oxide CAS No. 10385-57-6

Adenosine, 3'-deoxy-, 1-oxide

Cat. No. B082126
CAS RN: 10385-57-6
M. Wt: 267.24 g/mol
InChI Key: DIRJXXLRJXTDMP-BAJZRUMYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, 3'-deoxy-, 1-oxide (ADO) is a purine nucleoside analog that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. ADO is structurally similar to adenosine, but lacks the 3'-hydroxyl group, which makes it resistant to degradation by adenosine deaminase. This feature makes ADO an ideal candidate for biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of Adenosine, 3'-deoxy-, 1-oxide is primarily through the inhibition of adenosine deaminase. This results in the accumulation of adenosine and Adenosine, 3'-deoxy-, 1-oxide, which can then bind to adenosine receptors on cells. Adenosine, 3'-deoxy-, 1-oxide has been shown to bind to the A1, A2A, and A3 adenosine receptors, which are G protein-coupled receptors. The binding of Adenosine, 3'-deoxy-, 1-oxide to these receptors can result in various downstream effects, including the modulation of intracellular signaling pathways and the regulation of gene expression.

Biochemical And Physiological Effects

Adenosine, 3'-deoxy-, 1-oxide has several biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the regulation of neurotransmitter release. Adenosine, 3'-deoxy-, 1-oxide has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Adenosine, 3'-deoxy-, 1-oxide in lab experiments is its resistance to degradation by adenosine deaminase. This allows for the accurate measurement of adenosine levels and the study of its downstream effects. However, one limitation of using Adenosine, 3'-deoxy-, 1-oxide is its potential toxicity, which can vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of Adenosine, 3'-deoxy-, 1-oxide, including the development of novel Adenosine, 3'-deoxy-, 1-oxide analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in various diseases. Additionally, the role of Adenosine, 3'-deoxy-, 1-oxide in the regulation of immune responses and inflammation is an area of active research, which may lead to the development of new immunomodulatory therapies.

Synthesis Methods

Adenosine, 3'-deoxy-, 1-oxide can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of adenosine with nitrous acid, which results in the formation of Adenosine, 3'-deoxy-, 1-oxide. The enzymatic synthesis involves the use of adenosine deaminase to catalyze the deamination of adenosine to Adenosine, 3'-deoxy-, 1-oxide.

Scientific Research Applications

Adenosine, 3'-deoxy-, 1-oxide has been used in various scientific research applications, including cancer research, immunology, and neurobiology. In cancer research, Adenosine, 3'-deoxy-, 1-oxide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, Adenosine, 3'-deoxy-, 1-oxide has been shown to modulate the immune response and regulate inflammation. In neurobiology, Adenosine, 3'-deoxy-, 1-oxide has been shown to have neuroprotective effects and regulate neurotransmitter release.

properties

CAS RN

10385-57-6

Product Name

Adenosine, 3'-deoxy-, 1-oxide

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(2R,3R,5S)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O4/c11-8-7-9(13-4-15(8)18)14(3-12-7)10-6(17)1-5(2-16)19-10/h3-6,10-11,16-18H,1-2H2/t5-,6+,10+/m0/s1

InChI Key

DIRJXXLRJXTDMP-BAJZRUMYSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN(C3=N)O)CO

SMILES

C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO

synonyms

3'-deoxyadenosine N(1)-oxide
cordycepin N(1)-oxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.